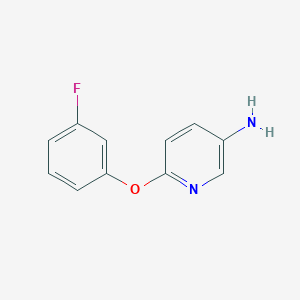

6-(3-Fluorophenoxy)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluorophenoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDOBTDHLFLYOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588536 |

Source

|

| Record name | 6-(3-Fluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954252-97-2 |

Source

|

| Record name | 6-(3-Fluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(3-fluorophenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 6-(3-Fluorophenoxy)pyridin-3-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(3-Fluorophenoxy)pyridin-3-amine

This guide provides a comprehensive, technically detailed framework for the synthesis and characterization of the novel compound this compound. The methodologies outlined herein are grounded in established principles of organic chemistry and are designed to be both reproducible and scalable. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic organic chemistry. This strategy involves the displacement of a suitable leaving group on the pyridine ring by the 3-fluorophenoxide nucleophile. The choice of starting materials is critical for the success of this reaction, and our proposed route utilizes 6-chloropyridin-3-amine and 3-fluorophenol. This approach is favored due to the commercial availability of the starting materials and the generally high yields associated with SNAr reactions on electron-deficient pyridine rings.

The subsequent sections will detail the step-by-step protocol for this synthesis, followed by a comprehensive guide to the characterization of the final product, ensuring its identity, purity, and structural integrity.

Experimental Protocol: Synthesis

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 6-Chloropyridin-3-amine | ≥98% | Sigma-Aldrich | 5350-93-6 |

| 3-Fluorophenol | ≥99% | Sigma-Aldrich | 372-20-3 |

| Potassium tert-butoxide | 95% | Sigma-Aldrich | 865-47-4 |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 |

| Saturated sodium bicarbonate solution | |||

| Brine | |||

| Anhydrous sodium sulfate |

Step-by-Step Synthesis Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, is charged with 6-chloropyridin-3-amine (1.0 eq), 3-fluorophenol (1.1 eq), and anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol of 6-chloropyridin-3-amine).

-

Base Addition: The reaction mixture is stirred under a nitrogen atmosphere at room temperature. Potassium tert-butoxide (1.2 eq) is added portion-wise over 15 minutes. The addition of a strong base like potassium tert-butoxide is crucial for the deprotonation of the phenol, forming the more nucleophilic phenoxide.

-

Reaction Progression: The reaction mixture is then heated to 100 °C and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized compound is imperative to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the fluorophenoxy rings. The chemical shifts and coupling constants will provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The presence of the C-F bond will result in characteristic splitting patterns in the ¹³C NMR spectrum, which can be further investigated using ¹⁹F NMR.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the synthesized compound, which will confirm its elemental composition. The expected molecular weight for C₁₁H₉FN₂O is 204.0702 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is recommended. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally considered acceptable for research purposes.

Characterization Data Summary

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): Aromatic protons in the range of 6.5-8.0 ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Aromatic carbons in the range of 110-160 ppm, with characteristic C-F coupling. |

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₁H₁₀FN₂O⁺: 205.0772; found: [Value to be determined experimentally]. |

| HPLC (C18 column) | Purity: ≥95% |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Safety and Handling

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

-

Potassium tert-butoxide is a strong base and is corrosive; handle with care.

-

DMF is a potential teratogen and should be handled with extreme caution.

Conclusion

This guide provides a robust and detailed protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can confidently synthesize and validate this compound for use in further studies. The emphasis on a well-established synthetic strategy and comprehensive characterization ensures the generation of high-quality, reliable data, which is paramount in the field of drug discovery and development.

References

-

Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

Spectroscopic Characterization of 6-(3-Fluorophenoxy)pyridin-3-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 6-(3-Fluorophenoxy)pyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this compound, which holds potential in medicinal chemistry.

Molecular Structure and Overview

This compound is a heteroaromatic compound featuring a 3-aminopyridine core linked to a 3-fluorophenoxy moiety via an ether bond. This unique combination of functional groups results in a distinct spectroscopic fingerprint. Understanding these spectral characteristics is fundamental to its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of a publicly available experimental spectrum for this compound, this section presents predicted data and analysis based on established principles and data from analogous structures.

Predicted ¹H NMR Data

The predicted proton NMR spectral data for this compound in a standard deuterated solvent like DMSO-d₆ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.1 - 8.3 | d | ~2.5 |

| H-4 | 7.3 - 7.5 | dd | ~8.5, 2.5 |

| H-5 | 6.8 - 7.0 | d | ~8.5 |

| H-2' | 7.0 - 7.2 | ddd | ~10.0, 2.5, 1.0 |

| H-4' | 6.9 - 7.1 | ddd | ~8.0, 2.0, 1.0 |

| H-5' | 7.4 - 7.6 | td | ~8.0, 6.0 |

| H-6' | 6.8 - 7.0 | ddd | ~8.0, 2.5, 1.0 |

| -NH₂ | 5.0 - 5.5 | br s | - |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. The protons on the pyridine ring are influenced by the electron-donating amino group and the electron-withdrawing ether linkage. The H-2 proton is anticipated to be the most downfield-shifted on the pyridine ring due to the deshielding effect of the adjacent nitrogen atom. The protons on the fluorophenoxy ring will exhibit splitting patterns influenced by both ortho, meta, and para couplings, as well as coupling to the fluorine atom. The amino protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted carbon-13 NMR data provides insight into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 135 - 140 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 155 - 160 |

| C-1' | 160 - 165 (d, JC-F ≈ 240-250 Hz) |

| C-2' | 105 - 110 (d, JC-F ≈ 20-25 Hz) |

| C-3' | 162 - 165 (d, JC-F ≈ 240-250 Hz) |

| C-4' | 110 - 115 (d, JC-F ≈ 1-5 Hz) |

| C-5' | 130 - 135 (d, JC-F ≈ 10-15 Hz) |

| C-6' | 115 - 120 (d, JC-F ≈ 20-25 Hz) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon atoms of the pyridine ring will have chemical shifts characteristic of heteroaromatic systems. The carbons of the fluorophenoxy ring will exhibit splitting due to coupling with the fluorine atom (¹JC-F, ²JC-F, ³JC-F, and ⁴JC-F), which is a key diagnostic feature. The C-3' carbon, directly attached to the fluorine, will show a large one-bond coupling constant.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, C-O, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (asymmetric) | 1200 - 1250 | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

| Aromatic C-H Bend | 700 - 900 | Strong |

Interpretation of the IR Spectrum

The presence of a primary amine is indicated by the two N-H stretching bands in the 3300-3500 cm⁻¹ region. The strong N-H bending vibration is also a key indicator. The aromatic nature of the molecule is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region. The strong absorption due to the asymmetric C-O-C stretch of the ether linkage and the C-F stretch are also expected to be prominent features of the spectrum. The IR spectrum of the parent 3-aminopyridine shows characteristic N-H stretches around 3430 and 3310 cm⁻¹ and a strong N-H bend around 1620 cm⁻¹.[1][2]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

The predicted mass spectral data for this compound is available from PubChem.[3]

| Ion | Predicted m/z |

| [M]⁺ | 218.08 |

| [M+H]⁺ | 219.09 |

| [M+Na]⁺ | 241.07 |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 218, corresponding to the molecular weight of the compound. Given the presence of an odd number of nitrogen atoms (two), the molecular weight is an even number, which is consistent with the nitrogen rule. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for this molecule could involve the cleavage of the ether bond, leading to the formation of ions corresponding to the 3-fluorophenoxy and 3-aminopyridine moieties.

Proposed Fragmentation Pathway

Sources

An In-depth Technical Guide to 6-(3-Fluorophenoxy)pyridin-3-amine: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3-Fluorophenoxy)pyridin-3-amine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural and electronic properties, arising from the amalgamation of a 3-aminopyridine core with a 3-fluorophenoxy moiety, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The pyridine ring serves as a key pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic placement of an amino group at the 3-position and a fluorinated phenoxy group at the 6-position provides multiple points for synthetic diversification and modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed synthetic protocols and an analysis of its reactivity are presented to aid researchers in its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉FN₂O | PubChem[1] |

| Molecular Weight | 204.20 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 60 - 63 °C | Supplier Data |

| Boiling Point | 248 °C | Supplier Data |

| XlogP (predicted) | 2.1 | PubChem[1] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| SMILES | C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)N | PubChem[1] |

| InChI | InChI=1S/C11H9FN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2 | PubChem[1] |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyridine and fluorophenyl rings. The protons on the pyridine ring will appear as a set of coupled multiplets, while the protons on the fluorophenyl ring will also show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will display 11 distinct carbon signals corresponding to the carbon atoms in the pyridine and fluorophenyl rings. The carbon atoms attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether linkage, and C-F stretching. Aromatic C-H stretching and ring vibrations will also be present.

-

Mass Spectrometry: The mass spectrum (electron ionization) would show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would likely involve cleavage of the ether bond and loss of small neutral molecules. High-resolution mass spectrometry would confirm the elemental composition.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a common strategy for the preparation of aryloxy-pyridines. A plausible and efficient synthetic route starts from the readily available 6-chloropyridin-3-amine and 3-fluorophenol.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on established methods for the synthesis of similar aryloxy-pyridines.

Materials:

-

6-Chloropyridin-3-amine (1.0 equiv)

-

3-Fluorophenol (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 6-chloropyridin-3-amine in anhydrous DMF, add 3-fluorophenol and potassium carbonate.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The base is essential to deprotonate the weakly acidic 3-fluorophenol, generating the more nucleophilic phenoxide anion, which is required for the SNAAr reaction.

-

Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the ionic reaction mechanism. Its high boiling point is also suitable for reactions requiring heating.

-

Heat: The SNAAr reaction on an electron-rich pyridine ring is often slow at room temperature. Heating provides the necessary activation energy to drive the reaction to completion.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional components: the aminopyridine ring, the fluorophenyl group, and the ether linkage.

Reactivity of the Aminopyridine Moiety

The aminopyridine core is the most reactive part of the molecule. The amino group at the 3-position is a nucleophilic center and can undergo a variety of reactions typical of primary aromatic amines.

-

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce further diversity and to modulate the electronic properties of the molecule.

-

Alkylation: The amino group can also be alkylated, although care must be taken to control the degree of alkylation.

-

Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups.

-

Cross-Coupling Reactions: The aminopyridine scaffold can participate in transition metal-catalyzed cross-coupling reactions. For example, the pyridine nitrogen can act as a directing group in C-H activation reactions, or the amino group can be used to form more complex heterocyclic systems. A particularly relevant reaction is the Suzuki-Miyaura coupling, which is widely used in drug discovery to form biaryl structures.[3][4][5][6]

Caption: Key reactivity pathways of this compound.

Reactivity of the Fluorophenoxy Group and Ether Linkage

The fluorophenoxy group is generally less reactive than the aminopyridine moiety. The fluorine atom is a weak deactivator for electrophilic aromatic substitution on the phenoxy ring. The ether linkage is chemically robust and generally unreactive under most synthetic conditions. It can be cleaved under harsh conditions, such as with strong acids like HBr or HI, but this is typically not a desired reaction in a drug discovery context.

Applications in Drug Discovery

The 6-(aryloxy)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[7] The aminopyridine moiety is an excellent hydrogen bond donor and acceptor and can form key interactions with the hinge region of the ATP-binding site of many kinases. The phenoxy group can be directed towards the solvent-exposed region of the active site, allowing for modifications to improve potency, selectivity, and pharmacokinetic properties. The fluorine atom on the phenoxy ring can enhance binding affinity through favorable interactions and can also block sites of metabolism, thereby improving the metabolic stability of the compound.

Role as a Kinase Inhibitor Scaffold

Numerous patents and publications describe the use of 6-(aryloxy)pyridin-3-amine derivatives as inhibitors of various kinases implicated in cancer and inflammatory diseases. For example, derivatives of this scaffold have been investigated as inhibitors of p38 MAP kinase, a key signaling protein in the inflammatory response.

Caption: Interaction of the this compound scaffold with a kinase active site.

The aminopyridine portion of the molecule typically forms one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase. This interaction is crucial for anchoring the inhibitor in the active site. The 3-fluorophenoxy group can then be modified to optimize interactions with other parts of the binding pocket, leading to improved potency and selectivity.

Conclusion

This compound is a versatile and valuable building block for drug discovery. Its synthesis is straightforward, and its chemical reactivity allows for extensive diversification. The aminopyridine scaffold is a proven pharmacophore for kinase inhibition, and the addition of the 3-fluorophenoxy group provides opportunities to fine-tune the properties of the resulting molecules. This guide has provided a comprehensive overview of the key chemical properties, synthesis, reactivity, and applications of this important compound, which should serve as a valuable resource for researchers in the field of medicinal chemistry.

References

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Lu, Z., Wilsily, A., & Fu, G. C. (2011). Stereoconvergent Amine-Directed Alkyl-Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 133(21), 8154–8157. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4993. [Link]

-

Rosenthal, R. J., et al. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. [Link]

Sources

- 1. PubChemLite - this compound (C11H9FN2O) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 6-(3-Fluorophenoxy)pyridin-3-amine for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-(3-fluorophenoxy)pyridin-3-amine, a heterocyclic building block with significant potential in medicinal chemistry. Given the prevalence of pyridine-containing scaffolds in FDA-approved drugs, understanding the fundamental physicochemical properties of novel derivatives is paramount for efficient drug development.[1][2] This document outlines detailed, field-proven protocols for determining aqueous and organic solvent solubility, establishing a stability profile through forced degradation studies, and developing the requisite analytical methodologies. The causality behind experimental design choices is emphasized to empower researchers in generating robust and reliable data for process chemistry, formulation development, and regulatory submissions.

Introduction

This compound is a substituted aminopyridine featuring three key structural motifs: an electron-rich pyridine ring, a primary aromatic amine, and a fluorophenoxy ether. This combination of functional groups makes it an attractive scaffold for interacting with biological targets while offering sites for further chemical modification. The pyridine nucleus, in particular, is a well-established pharmacophore known to enhance pharmacokinetic properties, often by participating in hydrogen bonding with receptors.[1]

The journey from a promising chemical entity to a viable drug candidate is critically dependent on its physicochemical characteristics. Solubility directly influences reaction kinetics, purification efficiency, and, most importantly, bioavailability. Stability dictates a compound's shelf-life, determines necessary storage conditions, and reveals potential degradation pathways that could yield inactive or harmful byproducts. This guide provides the foundational methodologies to thoroughly characterize these two critical attributes for this compound.

Physicochemical Properties: Predicting Behavior

Before embarking on extensive experimental work, a review of the compound's known and predicted physicochemical properties offers valuable insights into its likely behavior. These parameters help in the rational selection of solvents and analytical conditions.

Rationale for Selection:

-

Molecular Weight (MW): A fundamental property influencing diffusion and transport characteristics.

-

XlogP/LogP: The logarithm of the partition coefficient between octanol and water, this value is a key indicator of lipophilicity. A higher LogP suggests greater solubility in non-polar organic solvents and potentially lower solubility in aqueous media.[3]

-

Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms in a molecule. It is a strong predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

-

Hydrogen Bond Donors/Acceptors: The presence of amine (donor) and nitrogen/oxygen atoms (acceptors) indicates the potential for strong intermolecular interactions, which significantly influences both solubility and crystal lattice energy.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉FN₂O | PubChem[4] |

| Molecular Weight | 218.21 g/mol | PubChem[4] |

| XlogP (Predicted) | 2.1 | PubChem[4] |

| LogP (Predicted) | 2.4717 | ChemScene[3] |

| TPSA (Predicted) | 48.14 Ų | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Rotatable Bonds | 2 | ChemScene[3] |

Note: The molecular formula C₁₂H₁₁FN₂O listed in one source corresponds to the related methanamine derivative and has been corrected here based on the structure of the title compound.[3][4]

Solubility Profiling: A Quantitative Approach

Solubility data is a critical prerequisite for nearly every stage of drug development. From optimizing reaction conditions in process chemistry to developing viable formulations for preclinical and clinical studies, precise knowledge of a compound's solubility in relevant media is non-negotiable.

Rationale for Solvent Selection

The choice of solvents should be systematic and relevant to pharmaceutical manufacturing and formulation. Solvents are categorized based on polarity and their classification under the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.[5][6]

-

Class 3 Solvents (Low Toxic Potential): These are preferred for all applications. Examples include Ethanol, Acetone, Isopropyl Alcohol (IPA), and Ethyl Acetate.

-

Class 2 Solvents (Limited Use): These should be used when necessary but their concentration in the final product is restricted. Examples include Methanol, Toluene, and Acetonitrile.

-

Aqueous Buffers: Solubility in aqueous media at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) is essential to predict behavior in the gastrointestinal tract and bloodstream.

Experimental Workflow for Equilibrium Solubility Determination

The most robust and widely accepted method for determining equilibrium solubility is the shake-flask method. Its trustworthiness lies in ensuring that a true equilibrium between the dissolved and undissolved solid is achieved. An adaptation of a standardized protocol for a similar molecule is presented below.[7]

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a series of glass vials, each containing a precise volume (e.g., 1 mL) of the selected solvents.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a portion of the supernatant and immediately filter it through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove all undissolved solids. This step is critical; any particulate matter will lead to an overestimation of solubility.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration of the dissolved compound by comparing the peak area to a standard curve prepared with known concentrations of the reference standard.

-

Calculation: Account for the dilution factor to determine the original concentration in the saturated solution, which represents the equilibrium solubility.

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 2: Template for Solubility Data of this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Polar Protic | Methanol | Experimental Data | Calculated Data |

| Ethanol | Experimental Data | Calculated Data | |

| Isopropanol | Experimental Data | Calculated Data | |

| Polar Aprotic | Acetone | Experimental Data | Calculated Data |

| Acetonitrile | Experimental Data | Calculated Data | |

| Ethyl Acetate | Experimental Data | Calculated Data | |

| Non-Polar | Toluene | Experimental Data | Calculated Data |

| Aqueous | Water | Experimental Data | Calculated Data |

| pH 2.0 Buffer | Experimental Data | Calculated Data |

| | pH 7.4 Buffer | Experimental Data | Calculated Data |

Stability Assessment and Forced Degradation

Stability testing is crucial for identifying conditions that may compromise the compound's integrity. Forced degradation (or stress testing) is an essential exercise to purposefully degrade the compound under more aggressive conditions than it would typically encounter.

Causality of Forced Degradation: The primary goals are not just to see if the compound degrades, but to:

-

Identify Degradation Pathways: Understand the chemical liabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation).

-

Generate Degradants: Produce degradation products for structural elucidation.

-

Develop a Stability-Indicating Method: Demonstrate that the chosen analytical method can accurately measure the parent compound in the presence of its degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways are plausible:

-

Oxidative Degradation: The primary aromatic amine is a potential site for oxidation, which can be accelerated by the presence of trace metal ions.[8] The electron-rich aromatic rings could also be susceptible.

-

Hydrolytic Degradation: While aryl ethers are generally stable, the ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV light, potentially leading to photochemical reactions.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocol: Stress Testing

-

Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a mixture like 50:50 acetonitrile/water.

-

Stress Conditions: For each condition, mix the stock solution with the stressor. A parallel "control" sample, diluted with water instead of the stressor and kept at room temperature, should be run for comparison. Aim for 5-20% degradation.

-

Acid Hydrolysis: Mix with 0.1 N HCl. Heat at 60-80°C.

-

Base Hydrolysis: Mix with 0.1 N NaOH. Heat at 60-80°C.

-

Oxidation: Mix with 3% H₂O₂. Keep at room temperature.

-

Thermal: Heat the solution and a sample of the solid compound at 80°C.

-

Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample at appropriate intervals (e.g., 0, 2, 8, 24 hours).

-

Quenching: Stop the degradation by neutralizing the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same concentration with mobile phase.

-

Analysis: Analyze all stressed samples, controls, and a time-zero sample by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

-

Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound peak is accounted for by the appearance of degradation product peaks.

-

Identification: Use LC-MS analysis on the degraded samples to obtain the mass-to-charge ratio (m/z) of the major degradation products to aid in their structural elucidation.

Data Presentation

Summarize the findings in a table to provide a clear overview of the compound's stability profile.

Table 3: Template for Forced Degradation Summary

| Stress Condition | Duration/Temp | % Assay of Parent | Mass Balance (%) | Observations (No. of Degradants) |

|---|---|---|---|---|

| 0.1 N HCl | 24 h / 60°C | Experimental Data | Calculated Data | e.g., 2 major, 1 minor |

| 0.1 N NaOH | 24 h / 60°C | Experimental Data | Calculated Data | e.g., Significant degradation |

| 3% H₂O₂ | 24 h / RT | Experimental Data | Calculated Data | e.g., Stable |

| Heat (Solution) | 48 h / 80°C | Experimental Data | Calculated Data | e.g., Minor degradation |

| Photolytic | 1.2M lux-hr | Experimental Data | Calculated Data | e.g., 1 major degradant |

Recommended Analytical Methodology: HPLC

A robust, stability-indicating HPLC method is the cornerstone of both solubility and stability studies. The method must be able to resolve the parent peak from any impurities or degradation products.

Rationale for Method Choice: Reversed-phase HPLC is the preferred technique for molecules of this polarity and size. It is versatile, reproducible, and provides excellent resolution. UV detection is appropriate due to the presence of chromophores in the aromatic rings.

Table 4: Starting HPLC Method Parameters

| Parameter | Recommended Condition | Justification |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent efficiency and is a standard for pharmaceutical analysis. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |

| Gradient | 5% to 95% B over 10 minutes | A generic gradient to ensure elution of the parent and any potential degradants. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Detection | UV at 254 nm or DAD scan | 254 nm is a common wavelength for aromatic compounds; a DAD provides more comprehensive data. |

| Injection Vol. | 2 µL | A small volume to prevent peak distortion. |

This method serves as a starting point and must be fully validated for its intended purpose.

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in modern drug development. This guide provides a comprehensive and scientifically-grounded framework for characterizing this compound. By following the detailed protocols for equilibrium solubility determination and forced degradation analysis, researchers can generate the critical data needed to assess the viability of this compound. The emphasis on understanding the causality behind each experimental step ensures that the resulting data is not only accurate but also defensible, paving the way for informed decisions in process optimization, formulation design, and progression toward clinical evaluation.

References

-

Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.[Link]

-

This compound (C11H9FN2O). PubChem.[Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.[Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.[Link]

-

Thermal degradation of PZ-promoted tertiary amines for CO2 capture. International Journal of Greenhouse Gas Control.[Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Expert Opinion on Drug Discovery.[Link]

-

6-Methoxypyridazin-3-amine. PubChem.[Link]

-

4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. PubChem.[Link]

-

Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI Sustainability.[Link]

-

Amino Acid Analysis. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.[Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI Molecules.[Link]

-

Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf.[Link]

-

HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.[Link]

-

Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate.[Link]

-

Thermal Degradation of Linear Amines for CO2 Capture. ResearchGate.[Link]

-

Q3C — Tables and List Guidance for Industry. U.S. Food and Drug Administration.[Link]

-

Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.[Link]

-

Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency.[Link]

-

ICH Q3C (R9) Guideline on impurities. European Medicines Agency.[Link]

-

Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge.[Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C11H9FN2O) [pubchemlite.lcsb.uni.lu]

- 5. fda.gov [fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

The Strategic Utility of 6-(3-Fluorophenoxy)pyridin-3-amine in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. 6-(3-Fluorophenoxy)pyridin-3-amine has emerged as a pivotal building block, strategically employed in the synthesis of complex bioactive molecules, most notably in the development of targeted kinase inhibitors. This technical guide provides a comprehensive overview of this compound, from its rational synthesis and purification to its critical applications in drug discovery. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and explore the significance of its structural motifs in fostering high-affinity interactions with biological targets.

Introduction: The Rise of the Aminopyridine Scaffold

The aminopyridine core is a privileged structure in medicinal chemistry, renowned for its ability to engage in key hydrogen bonding interactions within the ATP-binding sites of various kinases.[1][2] This has led to its incorporation into a multitude of kinase inhibitors targeting a range of diseases, from cancer to inflammatory disorders. The strategic positioning of the amino group on the pyridine ring allows it to act as a hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region. This compound capitalizes on this established pharmacophore, while introducing a synthetically tractable handle and a strategically placed fluorine atom to fine-tune the physicochemical and pharmacokinetic properties of the resulting drug candidates.

Synthesis and Purification of this compound

The synthesis of this compound is most efficiently achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This approach offers high yields and regiochemical control.

Step 1: Synthesis of 6-(3-Fluorophenoxy)-3-nitropyridine via Nucleophilic Aromatic Substitution (SNAr)

The first step involves the displacement of a halide from an activated pyridine ring by 3-fluorophenol. 2-Chloro-5-nitropyridine is an ideal starting material due to the activating effect of the nitro group, which renders the C2 position highly susceptible to nucleophilic attack.

Reaction Mechanism:

The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, which subsequently eliminates the chloride ion to restore aromaticity.

Caption: SNAr mechanism for the synthesis of the nitro intermediate.

Experimental Protocol: Synthesis of 6-(3-Fluorophenoxy)-3-nitropyridine

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Chloro-5-nitropyridine | 1.0 | 158.55 | 10.0 g |

| 3-Fluorophenol | 1.1 | 112.10 | 7.8 g |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 17.4 g |

| Dimethylformamide (DMF) | - | - | 100 mL |

Procedure:

-

To a stirred solution of 3-fluorophenol in anhydrous DMF, add potassium carbonate.

-

Heat the mixture to 80 °C and add 2-chloro-5-nitropyridine portion-wise over 30 minutes.

-

Maintain the reaction at 100 °C for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6-(3-fluorophenoxy)-3-nitropyridine as a solid.

Step 2: Reduction of the Nitro Group to Afford this compound

The nitro group of the intermediate is readily reduced to the corresponding amine using standard catalytic hydrogenation or chemical reduction methods. A common and effective method is the use of hydrazine hydrate in the presence of a Raney nickel catalyst.

Reaction Scheme:

Caption: Reduction of the nitro intermediate to the final product.

Experimental Protocol: Synthesis of this compound

| Reagent/Catalyst | Molar Eq. | MW ( g/mol ) | Amount |

| 6-(3-Fluorophenoxy)-3-nitropyridine | 1.0 | 234.17 | 10.0 g |

| Hydrazine Hydrate (80%) | 5.0 | 50.06 | 10.7 mL |

| Raney Nickel | catalytic | - | ~1 g (slurry in water) |

| Ethanol | - | - | 200 mL |

Procedure:

-

Suspend 6-(3-fluorophenoxy)-3-nitropyridine in ethanol in a round-bottom flask.

-

Carefully add the Raney nickel slurry.

-

Heat the mixture to reflux and add hydrazine hydrate dropwise over 1 hour. Caution: The reaction is exothermic.

-

After the addition is complete, continue refluxing for an additional 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully filter through a pad of Celite to remove the Raney nickel. Caution: Raney nickel is pyrophoric and should be kept wet.

-

The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure this compound.

The Significance of the 3-Fluorophenoxy Moiety in Drug Design

The incorporation of the 3-fluorophenoxy group is a deliberate and strategic choice in the design of bioactive molecules. Fluorine possesses unique properties that can significantly enhance the drug-like characteristics of a compound.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at strategic positions can block sites of oxidative metabolism, thereby increasing the half-life of the drug.[3]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen. This can influence the compound's solubility, cell permeability, and off-target interactions.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and the formation of orthogonal multipolar interactions with backbone amides.[4] The 3-fluoro substituent can orient the phenoxy ring within a hydrophobic pocket, and the fluorine atom itself can form specific interactions that contribute to the overall binding affinity.[5][6] This is exemplified in the crystal structure of p38 kinase with an inhibitor containing a difluorophenoxy group, which demonstrates the engagement of the fluorinated ring in a hydrophobic pocket.[7]

-

Improved Pharmacokinetics: The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can have a context-dependent impact on lipophilicity, allowing for fine-tuning of this property to achieve an optimal pharmacokinetic profile.[8]

Application as a Building Block in Kinase Inhibitor Synthesis

This compound is a versatile building block for the synthesis of a wide range of kinase inhibitors. The primary amino group serves as a nucleophile for coupling with various heterocyclic scaffolds, such as pyrimidines, quinazolines, and pyrido[2,3-d]pyrimidines, which are common cores of kinase inhibitors.

Representative Reaction: Coupling with a Pyrimidine Core

A common synthetic strategy involves the coupling of the aminopyridine with a chloropyrimidine derivative. This can be achieved through either a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Caption: General scheme for the synthesis of a kinase inhibitor.

Experimental Protocol: Synthesis of a Representative Pyrimidine-based Kinase Inhibitor Scaffold (Buchwald-Hartwig Amination)

| Reagent/Catalyst/Ligand | Molar Eq. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 204.20 | 500 mg |

| 2,4-Dichloro-5-methylpyrimidine | 1.1 | 163.01 | 438 mg |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.05 | 915.72 | 112 mg |

| Xantphos | 0.1 | 578.68 | 142 mg |

| Cesium Carbonate (Cs₂CO₃) | 2.0 | 325.82 | 1.6 g |

| 1,4-Dioxane (anhydrous) | - | - | 20 mL |

Procedure:

-

To an oven-dried Schlenk tube, add this compound, 2,4-dichloro-5-methylpyrimidine, Pd₂(dba)₃, Xantphos, and cesium carbonate.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound stands as a testament to the power of rational design in modern organic synthesis and medicinal chemistry. Its well-defined and efficient synthesis, coupled with the strategic incorporation of a fluorinated phenoxy group and a versatile aminopyridine scaffold, makes it an invaluable tool for the construction of complex and potent bioactive molecules. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this building block in their own drug discovery endeavors, paving the way for the development of next-generation targeted therapeutics.

References

-

National Center for Biotechnology Information. (2008). 3FLN: P38 kinase crystal structure in complex with R1487. PubChem. Retrieved from [Link]

- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 238, 114481.

- Abdrakhmanova, G., et al. (2009). 3'-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs. Neuropharmacology, 57(7-8), 666-673.

-

RCSB Protein Data Bank. (2016). 4UJ1: Protein Kinase A in complex with an Inhibitor. Retrieved from [Link]

- Gates, K. S., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology, 26(4), 539-547.

- Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Journal of Medicinal Chemistry. (1998). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. Retrieved from [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

-

MDPI. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2000). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. PubMed. Retrieved from [Link]

-

PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. Retrieved from [Link]

-

PubMed. (2012). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved from [Link]

-

RCSB Protein Data Bank. (2011). 3PY0: CDK2 in complex with inhibitor SU9516. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C11H9FN2O) [pubchemlite.lcsb.uni.lu]

- 4. rcsb.org [rcsb.org]

- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3’-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3FLN: P38 kinase crystal structure in complex with R1487 [ncbi.nlm.nih.gov]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Molecular Circuitry: A Technical Guide to Elucidating the Mechanism of Action of 6-(3-Fluorophenoxy)pyridin-3-amine Derivatives as Kinase Inhibitors

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The 6-(3-Fluorophenoxy)pyridin-3-amine scaffold represents a promising chemotype in the discovery of novel kinase inhibitors for therapeutic intervention, particularly in oncology. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of novel derivatives within this class. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind each experimental step, empowering researchers to not only generate robust data but also to interpret it with confidence. This document is structured to guide a research team from initial target validation and biochemical characterization through to detailed cellular pathway analysis and phenotypic outcomes, using the FMS-like tyrosine kinase 3 (FLT3) pathway, a critical target in Acute Myeloid Leukemia (AML), as an illustrative example.

Introduction: The Kinase-Centric Hypothesis

The pyridine and aminopyridine cores are prevalent motifs in a multitude of clinically approved and investigational kinase inhibitors. Their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes them privileged scaffolds in kinase-focused drug discovery. The this compound structure, in particular, suggests a high likelihood of activity against protein kinases. Preliminary structural analyses indicate that the pyridine nitrogen and the exocyclic amine can serve as hinge-binding elements, while the fluorophenoxy group can be directed towards the solvent-exposed region or a hydrophobic pocket of the kinase, offering opportunities for potency and selectivity optimization.

Given the frequent association of similar scaffolds with Receptor Tyrosine Kinases (RTKs), a logical starting point for a novel derivative, hereafter referred to as "Compound-X," is to assess its activity against a panel of clinically relevant kinases, with a particular focus on those implicated in diseases where such inhibitors have shown promise, such as AML.[1][2] FMS-like tyrosine kinase 3 (FLT3) is a well-validated target in AML, with activating mutations driving leukemogenesis.[3] This guide will therefore use the hypothesis that Compound-X is an inhibitor of FLT3 as a framework for outlining a comprehensive mechanism of action study.

Phase I: Target Engagement and Biochemical Validation

The initial phase of investigation is designed to answer a fundamental question: Does Compound-X directly interact with and inhibit the enzymatic activity of the putative kinase target?

In Vitro Kinase Activity Assays

The first step is to quantify the direct inhibitory effect of Compound-X on the kinase of interest. This is achieved through in vitro kinase assays, which measure the transfer of a phosphate group from ATP to a substrate.

Causality of Experimental Choice: A direct biochemical assay is crucial to confirm that any observed cellular effects are due to the inhibition of the kinase's catalytic activity and not due to off-target or non-specific effects.[4][5] A radiometric assay using [γ-³²P]ATP is often considered the gold standard for its sensitivity and direct measurement of phosphate transfer.[4][6] However, non-radiometric formats, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays (e.g., TR-FRET), offer high-throughput capabilities and avoid the complications of handling radioactive materials.[7][8]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant human FLT3 kinase in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X solution of a suitable polypeptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1) and ATP in the same buffer. The ATP concentration should be at or near the Km for the kinase to accurately determine the IC₅₀.

-

Prepare a serial dilution of Compound-X in DMSO, and then dilute further in kinase reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the Compound-X dilution.

-

Add 10 µL of the 2X kinase solution.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of Compound-X relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the Compound-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Parameter | Description | Example Value |

| Kinase | Recombinant Human FLT3 | 10 ng/well |

| Substrate | Poly(Glu, Tyr) 4:1 | 0.2 mg/mL |

| ATP Concentration | Near Km for FLT3 | 10 µM |

| Compound-X Conc. | 10-point, 3-fold serial dilution | 10 µM - 0.5 nM |

| IC₅₀ | Concentration of Compound-X that inhibits 50% of kinase activity | To be determined |

Table 1: Example Parameters for an In Vitro FLT3 Kinase Assay

Phase II: Cellular Target Engagement and Phenotypic Effects

Once direct biochemical inhibition is established, the investigation must move into a cellular context to confirm target engagement and assess the compound's effect on cancer cell pathophysiology. For our example, we will use an AML cell line that is dependent on FLT3 signaling, such as MV4-11 (which harbors an FLT3-ITD mutation).[1]

Inhibition of Cellular FLT3 Autophosphorylation

Causality of Experimental Choice: In a cellular environment, the kinase is subject to complex regulatory mechanisms. Therefore, it is critical to demonstrate that Compound-X can access the kinase within the cell and inhibit its activity. For RTKs like FLT3, activation involves autophosphorylation.[3][9] Measuring the phosphorylation status of the kinase itself is a direct indicator of target engagement in a cellular context. Western blotting is the most common and reliable method for this assessment.[10][11]

Experimental Protocol: Western Blotting for Phospho-FLT3

-

Cell Culture and Treatment:

-

Culture MV4-11 cells in appropriate media.

-

Treat the cells with a dose-range of Compound-X (e.g., from 0.1x to 100x the biochemical IC₅₀) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[11]

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[12]

-

Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., anti-p-FLT3 Tyr591).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total FLT3 to confirm equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the phospho-FLT3 signal to the total FLT3 signal.

-

Analysis of Downstream Signaling Pathways

Causality of Experimental Choice: Inhibiting a kinase should lead to a corresponding decrease in the phosphorylation of its downstream substrates. Analyzing these downstream events provides further evidence of on-target activity and helps to map the signaling pathways being modulated by Compound-X. Key downstream pathways of FLT3 include the STAT5, MAPK (ERK), and PI3K/Akt pathways.[3][9][13]

Caption: FLT3 signaling pathway and the inhibitory action of Compound-X.

This analysis is performed using the same Western blotting protocol as described in section 3.1, but with primary antibodies specific for the phosphorylated forms of the downstream targets (e.g., p-STAT5, p-Akt, p-ERK) and their total protein counterparts for normalization. A dose-dependent decrease in the phosphorylation of these downstream effectors following treatment with Compound-X would strongly support its mechanism of action as an FLT3 inhibitor.

Assessment of Cellular Viability and Proliferation

Causality of Experimental Choice: The ultimate goal of a targeted cancer therapeutic is to inhibit the proliferation of and/or kill cancer cells. Having established that Compound-X inhibits FLT3 signaling, it is essential to determine the functional consequence of this inhibition on cell viability. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14][15][16]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed MV4-11 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of Compound-X for a duration that allows for multiple cell cycles (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of viability relative to DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of Compound-X concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

| Parameter | Description | Example Value |

| Cell Line | MV4-11 (FLT3-ITD positive) | 5,000 cells/well |

| Treatment Duration | Time to allow for effects on proliferation | 72 hours |

| Compound-X Conc. | 10-point, 3-fold serial dilution | 10 µM - 0.5 nM |

| Readout | Absorbance at 570 nm | - |

| GI₅₀ | Concentration for 50% growth inhibition | To be determined |

Table 2: Example Parameters for an MTT Cell Viability Assay

Evaluation of Apoptosis Induction

Causality of Experimental Choice: Many kinase inhibitors exert their anti-cancer effects by inducing programmed cell death, or apoptosis. It is important to determine if the observed reduction in cell viability is due to cytostatic (inhibition of proliferation) or cytotoxic (induction of cell death) effects. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.[18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[19]

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment:

-

Treat MV4-11 cells with Compound-X at concentrations around its GI₅₀ value (e.g., 1x, 5x, and 10x GI₅₀) for a suitable time (e.g., 24-48 hours).

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

A dose-dependent increase in the percentage of Annexin V-positive cells indicates that Compound-X induces apoptosis.

-

Caption: Logical workflow for MoA studies of a novel kinase inhibitor.

Conclusion: Synthesizing a Coherent Mechanism of Action

By systematically progressing through the experimental phases outlined in this guide, a researcher can build a comprehensive and compelling data package that elucidates the mechanism of action of a novel this compound derivative. A successful investigation would demonstrate that Compound-X:

-

Directly inhibits the enzymatic activity of its target kinase (e.g., FLT3) with a specific potency (IC₅₀).

-

Engages and inhibits the kinase in a cellular context, as evidenced by a reduction in its autophosphorylation.

-

Modulates the downstream signaling pathways regulated by the target kinase.

-

Inhibits the proliferation of cancer cells that are dependent on the target kinase's activity (GI₅₀).

-

Induces a specific cellular phenotype, such as apoptosis, as the underlying cause of its anti-proliferative effects.

This multi-faceted approach, grounded in sound scientific principles and robust methodologies, provides the necessary evidence to advance a promising compound through the drug discovery pipeline. It transforms a novel chemical entity into a well-characterized drug candidate with a clear and defensible mechanism of action.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Receptor tyrosine kinase signaling pathways: a review. (n.d.). Journal of Clinical & Cellular Immunology. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]

-

Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option. (2021). Cancers. Retrieved from [Link]

-

Receptor tyrosine kinases: mechanisms of activation and signaling. (2008). Current Opinion in Cell Biology. Retrieved from [Link]

-

MTT assay protocol. (2023). protocols.io. Retrieved from [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

-

FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. (2020). Frontiers in Oncology. Retrieved from [Link]

-

FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. (2025, May 20). DIMA Biotechnology. Retrieved from [Link]

-

SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma. (2008). Blood. Retrieved from [Link]